molecular formula C8H6BrNO2 B2656364 (E)-3-(2-Bromopyridin-3-yl)prop-2-enoic acid CAS No. 1379432-31-1

(E)-3-(2-Bromopyridin-3-yl)prop-2-enoic acid

Cat. No. B2656364
CAS RN: 1379432-31-1
M. Wt: 228.045
InChI Key: ZKETXDFYCVQZLP-ONEGZZNKSA-N
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Description

(E)-3-(2-Bromopyridin-3-yl)prop-2-enoic acid is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, chemical biology, and material science.

Scientific Research Applications

Antifungal and Herbicidal Activity

One study investigated alkanoic acid derivatives with a nitroxyl moiety for their antifungal and herbicidal activities. Notably, no herbicidal activity was found, but a compound, 2-[(1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]butanoic acid, exhibited strong antifungal activity against the pathogenic fungus Phytophthora cactorum (Zakrzewski & Krawczyk, 2014).

Supramolecular Chemistry and Uranyl Assembly

Research on the synthesis and crystal structures of compounds containing the UO2^2+ cation and bromo-substituted benzoic acid linker explored the structural relationship between benzoic acids and chelating N-donor, demonstrating the influence of pH on uranyl speciation and supramolecular interactions (Carter & Cahill, 2015).

Antibacterial Activity

A study on fatty acid hydrazides leading to the synthesis of biologically active oxadiazole derivatives highlighted their promising antibacterial activity, particularly against E. coli, showcasing the potential for developing new antimicrobial agents (Banday, Mattoo, & Rauf, 2010).

Electrocatalytic Carboxylation

The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid demonstrated a novel procedure for synthesizing 6-aminonicotinic acid, a process that avoids the use of volatile and toxic solvents and catalysts, contributing to greener chemistry practices (Feng et al., 2010).

Dye-Sensitized Solar Cells

Research into pyridine derivatives as additives in the bromide/tribromide electrolyte for dye-sensitized solar cells (DSSCs) suggests that such compounds can enhance the performance of DSSCs, highlighting the relevance of these derivatives in improving renewable energy technologies (Bagheri, Dehghani, & Afrooz, 2015).

Domino Reactions and Organic Synthesis

Studies on o-Bromo(propa-1,2-dien-1-yl)arenes under Pd catalysis in domino reactions present novel methodologies for synthesizing enamines and indoles, illustrating the utility of bromo-substituted compounds in facilitating complex organic transformations (Masters, Wallesch, & Bräse, 2011).

properties

IUPAC Name

(E)-3-(2-bromopyridin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H,11,12)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKETXDFYCVQZLP-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)Br)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-Bromopyridin-3-yl)prop-2-enoic acid

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